molecular formula C9H12N4 B8747341 N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine

N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine

Cat. No. B8747341
M. Wt: 176.22 g/mol
InChI Key: XARCUBHUCFGDIP-UHFFFAOYSA-N
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Patent
US07183281B2

Procedure details

A mixture of 2-chloro-1H -benzoimidazole (1 g) in 4 mL of ethane-1,2-diamine was heated to 100 C. for several hours until complete by HPLC. The reaction was allowed to cool and diluted with a mixture of chloroform and isopropanol (3:1). The organic phase was washed with water then dried and concentrated to give 216 mg of product as a solid which was used in the next step without further purification. MS(ES): m/c (EI*) 177.1 [M+H]
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1>C(N)CN.C(Cl)(Cl)Cl.C(O)(C)C>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:3][CH2:4][CH2:5][NH2:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 100 C
WAIT
Type
WAIT
Details
for several hours until complete by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.